

Triplatin tetranitrate chemical formula and molecular weight

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Compound of Interest

Compound Name: *Triplatin tetranitrate*

Cat. No.: *B1261548*

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An In-depth Technical Guide to Triplatin Tetranitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological evaluation of **triplatin tetranitrate**, a trinuclear platinum complex that has been investigated as a potent anti-cancer agent. This document details its chemical formula, molecular weight, and key experimental protocols for its study, along with visualizations of its mechanism of action and experimental workflows.

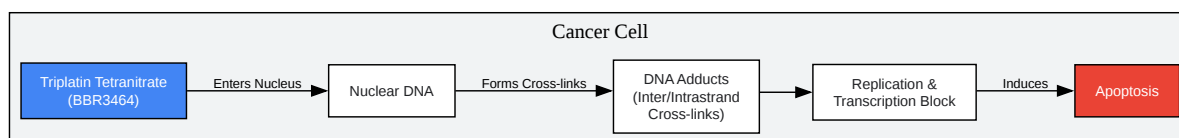
Chemical and Physical Properties

Triplatin tetranitrate, also known as BBR3464, is a complex coordination compound. Its chemical identity and molecular weight are summarized below.

Identifier	Value	References
Chemical Formula	$C_{12}H_{50}Cl_2N_{14}O_{12}Pt_3$	[1]
$2C_6H_{16}N_2 \cdot 2Cl \cdot 4NO_3 \cdot 3Pt \cdot 6H_3N$	[2][3]	
Molecular Weight	1238.8 g/mol	[1]
1238.75 g/mol	[2][4]	
CAS Number	172903-00-3	[1]

Mechanism of Action

Triplatin tetranitrate exerts its cytotoxic effects primarily through interaction with DNA. Unlike earlier platinum-based drugs such as cisplatin, which predominantly form intrastrand cross-links, **triplatin tetranitrate** is capable of forming long-range interstrand and intrastrand cross-links. This unique binding mode is due to the structure of the trinuclear platinum core. These DNA adducts are potent blocks to DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis) in cancer cells.



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Caption: Mechanism of action of **Triplatin Tetranitrate** leading to apoptosis.

Experimental Protocols

This section details key experimental methodologies for the synthesis, and biological evaluation of **triplatin tetranitrate**.

While a detailed, step-by-step protocol for the synthesis of **triplatin tetranitrate** is not readily available in public literature, the general approach for creating such polynuclear platinum complexes involves a multi-step process. The synthesis of a related analogue, N₃-TriplatinNC, provides insight into the methodology.[5] This typically involves the preparation of mononuclear platinum precursors which are then linked together. For instance, the synthesis of cisplatin, a simpler platinum complex, often starts from K₂[PtCl₄].[6] The synthesis of trinuclear complexes like BBR3464 is more complex, involving the controlled reaction of platinum precursors with linking diamine ligands, such as 1,6-hexanediamine, followed by the introduction of terminal ligands.[7]

To quantify the binding affinity of **triplatin tetranitrate** to DNA, an ethidium bromide competitive displacement assay can be employed. This method relies on the fluorescence of ethidium bromide when intercalated into DNA. A non-fluorescent DNA binder will displace the ethidium bromide, leading to a decrease in fluorescence.

Protocol:

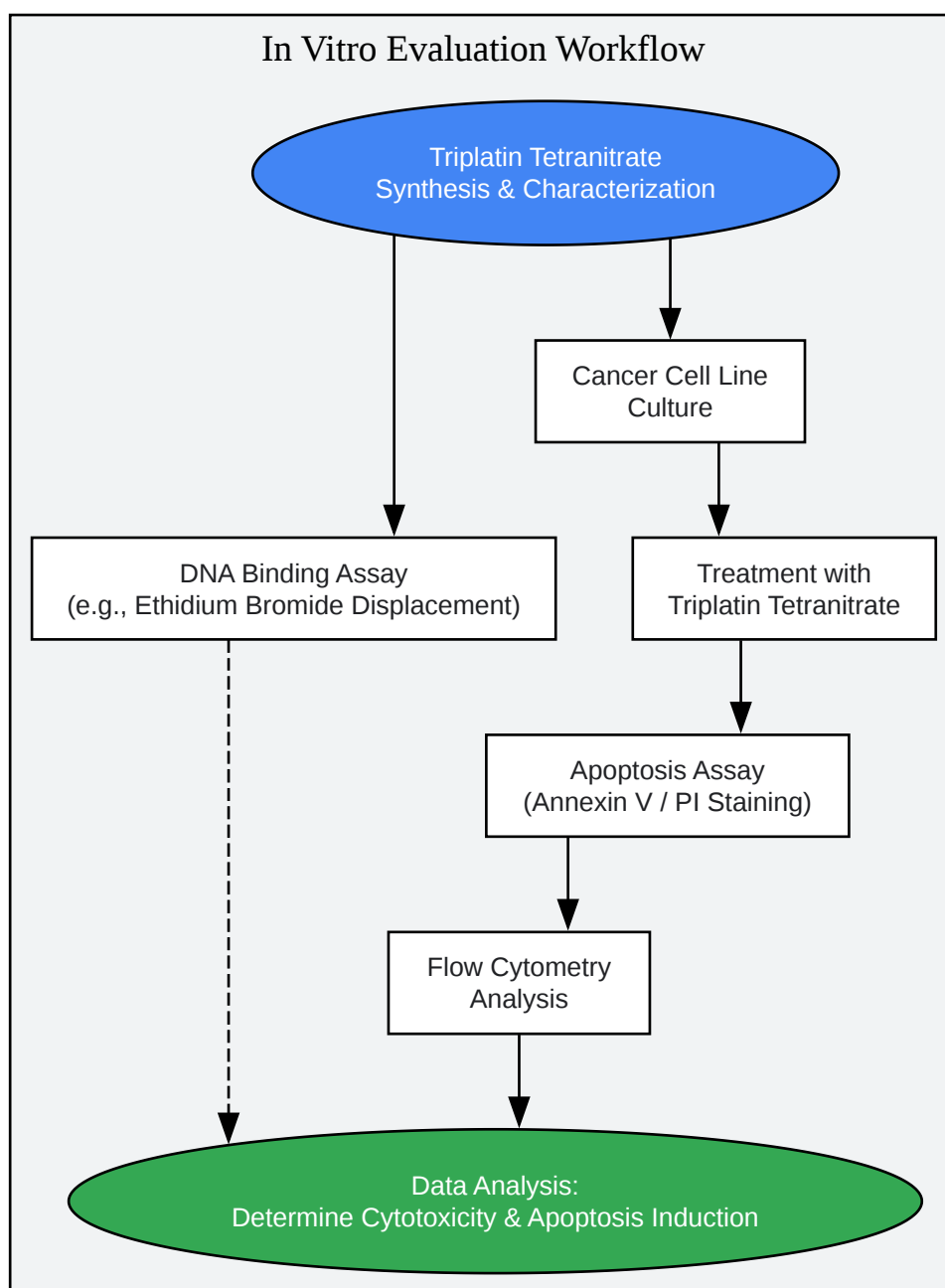
- Preparation: Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer (e.g., Tris-HCl).
- Incubation: Incubate the solution until the fluorescence signal stabilizes, indicating that all possible binding sites for ethidium bromide are occupied.
- Titration: Titrate the DNA-ethidium bromide solution with increasing concentrations of **triplatin tetranitrate**.
- Measurement: Record the fluorescence intensity after each addition of the platinum complex.
- Analysis: The binding affinity (K_{app}) is determined by calculating the concentration of **triplatin tetranitrate** required to reduce the initial fluorescence intensity by 50%.[5]

The induction of apoptosis is a key indicator of the efficacy of **triplatin tetranitrate**. The Annexin V assay is a standard method for detecting early-stage apoptosis.

Protocol:

- Cell Culture and Treatment:

- Seed cancer cells at an appropriate density in culture plates.
- Treat the cells with various concentrations of **triplatin tetranitrate** for a specified duration. Include an untreated control group.
- Cell Harvesting:
 - Collect both floating (potentially apoptotic) and adherent cells.
 - Wash the collected cells with cold phosphate-buffered saline (PBS).
- Staining:
 - Resuspend the cells in 1X Annexin-binding buffer.
 - Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
 - Incubate the cells in the dark at room temperature for approximately 15 minutes.[\[3\]](#)[\[8\]](#)
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.
 - The cell population can be distinguished as follows:
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.



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Caption: General experimental workflow for in vitro evaluation of **Triplatin Tetranitrate**.

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